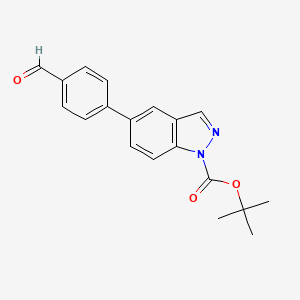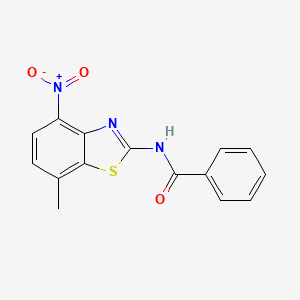
Tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate: is an organic compound with a complex structure that includes tert-butyl groups, formyl groups, a methoxy group, and a nitro group attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate typically involves multiple steps, starting from simpler precursors. One common route involves the following steps:
Formylation: The addition of formyl groups to specific positions on the aromatic ring.
Tert-butylation: The addition of tert-butyl groups to the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may involve strong acids or bases, depending on the desired transformation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Biology and Medicine:
Biological Studies: Used in research to study the effects of specific functional groups on biological systems.
Industry:
Chemical Manufacturing: Used as a precursor in the production of various chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate depends on its specific application. In pharmaceuticals, the compound’s functional groups can interact with molecular targets such as enzymes or receptors, leading to biological effects. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2,6-diformyl-5-methoxy-4-nitrobenzoate: Lacks one tert-butyl group.
Tert-butyl 3,6-diformyl-5-methoxy-4-nitrobenzoate: Lacks one tert-butyl group at a different position.
2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate: Lacks one tert-butyl group at another position.
Uniqueness: Tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules
Eigenschaften
Molekularformel |
C18H23NO7 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C18H23NO7/c1-17(2,3)13-11(9-21)14(19(23)24)15(25-7)10(8-20)12(13)16(22)26-18(4,5)6/h8-9H,1-7H3 |
InChI-Schlüssel |
JEQNRZWFOOTBQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=C(C(=C1C(=O)OC(C)(C)C)C=O)OC)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B13875979.png)








![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)
